

Enprostil's Impact on Gastrin Release in In Vivo Models: A Technical Guide

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Compound of Interest

Compound Name: Enprostil

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This technical guide provides an in-depth analysis of the effects of **Enprostil**, a synthetic prostaglandin E2 analogue, on gastrin release as observed in in vivo models. The document summarizes key quantitative data, details experimental methodologies from pivotal studies, and elucidates the underlying signaling pathways involved in **Enprostil**'s mechanism of action.

Executive Summary

Enprostil has been demonstrated to be a potent inhibitor of both basal and stimulated gastrin release.[1][2][3][4] Unlike H2-receptor antagonists that can lead to hypergastrinemia, **Enprostil** effectively suppresses gastrin secretion, a key regulator of gastric acid production.[2] This inhibitory action is believed to be mediated through direct effects on antral G-cells and potentially indirect effects via the stimulation of somatostatin release. This guide will explore these mechanisms in detail, presenting data from both preclinical and clinical in vivo studies.

Quantitative Data on Enprostil's Effect on Gastrin Release

The following tables summarize the quantitative effects of **Enprostil** on gastrin levels from various in vivo studies.

Table 1: Effect of **Enprostil** on Postprandial Gastrin Release in Humans

Dose of Enprostil	Route of Administration	Model	Percentage Decrease in Integrated Gastrin Response	Reference
35 µg	Intragastric	Patients with inactive duodenal ulcer	73%	
70 µg	Intragastric	Patients with inactive duodenal ulcer	90%	
35 µg	Intraduodenal	Patients with inactive duodenal ulcer	72%	
70 µg	Intraduodenal	Patients with inactive duodenal ulcer	125%	
8.75 µg	Oral	Healthy volunteers	29% (median)	
17.5 µg	Oral	Healthy volunteers	Not specified	
35 µg	Oral	Healthy volunteers	Not specified	
70 µg	Oral	Healthy volunteers	44% (median)	

Table 2: Effect of **Enprostil** on Basal and Stimulated Gastrin Release in Various Models

Model	Treatment	Effect on Gastrin Release	Key Findings	Reference
Canine Antral G-cells (in vitro)	Enprostil (10 ⁻¹⁰ -10 ⁻⁶ M)	Inhibition	Inhibited bombesin, carbachol, and forskolin-stimulated gastrin secretion. Effect reversed by pertussis toxin.	
Isolated Perfused Rat Stomach	Prostaglandin E2	Inhibition	Suppressed gastrin secretion while augmenting somatostatin release.	
Nude Mice with Human Gastric Adenocarcinoma Xenografts	Enprostil (20 µg/kg/day)	Reduction	Reduced postprandial serum gastrin levels.	
Gastric Fistula Dogs	Rioprostil (PGE1 analog; 1.0-100 µg/kg)	Attenuation	Attenuated the rise in postprandial serum gastrin.	

Experimental Protocols

This section details the methodologies employed in key studies investigating the effect of **Enprostil** on gastrin release.

In Vivo Study in Patients with Duodenal Ulcer Disease

- Objective: To determine the effect of intragastric and intraduodenal **Enprostil** on meal-stimulated gastric acid secretion and gastrin release.
- Subjects: Six patients with inactive duodenal ulcer disease.
- Study Design: Each subject underwent seven tests in random order on separate days.
- Treatments:
 - Placebo (intragastrically and intraduodenally)
 - **Enprostil** 35 µg (intragastrically and intraduodenally)
 - **Enprostil** 70 µg (intragastrically and intraduodenally)
 - Ranitidine 150 mg (intragastrically)
- Procedure:
 - After measuring basal gastric acid secretion and gastrin release, a liquid meal was administered.
 - Gastric acid secretion and gastrin release were measured for the next four hours.
 - A second identical meal was instilled, and measurements continued for an additional four hours.
- Data Analysis: The total meal-stimulated integrated gastrin response was calculated and compared between treatment groups.

In Vitro Study with Canine Antral Mucosal Cells

- Objective: To investigate the cellular actions of prostaglandins on gastrin secretion from canine antral G-cells in primary culture.
- Model: Primary cultures of canine antral mucosal cells containing G-cells.
- Treatments:

- **Enprostil** (10^{-10} to 10^{-6} M)
- Prostaglandin E2 (PGE2)
- Stimulators of gastrin release: bombesin, carbachol, forskolin
- Pertussis toxin (to investigate G-protein involvement)
- Procedure:
 - Cultured antral cells were exposed to the different treatments.
 - Gastrin release into the culture medium was measured.
- Key Findings Investigated: The study aimed to determine if **Enprostil** directly inhibits G-cell secretion and to elucidate the signaling pathway by examining the effects of pertussis toxin and post-receptor stimuli.

In Vivo Study in a Nude Mouse Xenograft Model

- Objective: To assess the effect of **Enprostil** on the growth of a human gastric adenocarcinoma cell line (MKN45G) and on gastrin levels in a nude mouse model.
- Model: Nude mice with xenografts of the MKN45G human gastric adenocarcinoma cell line.
- Treatment: **Enprostil** (20 µg/kg/day) administered continuously via an osmotic mini-pump.
- Procedure:
 - **Enprostil** was administered from day 7 to day 14 of a 20-day experiment.
 - Tumor growth was monitored.
 - Postprandial serum gastrin levels were measured.

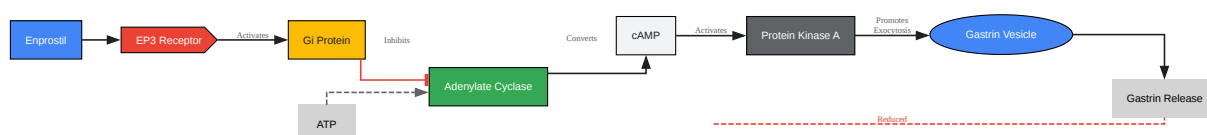
Signaling Pathways

The inhibitory effect of **Enprostil** on gastrin release is thought to occur through two primary, non-mutually exclusive pathways: a direct action on the antral G-cells and an indirect action

mediated by the release of somatostatin from D-cells.

Direct Inhibition of Gastrin Release from G-Cells

Enprostil, as a prostaglandin E2 analogue, is believed to bind to EP receptors on the surface of antral G-cells. The available evidence strongly suggests the involvement of the EP3 receptor, which is coupled to an inhibitory G-protein (Gi).



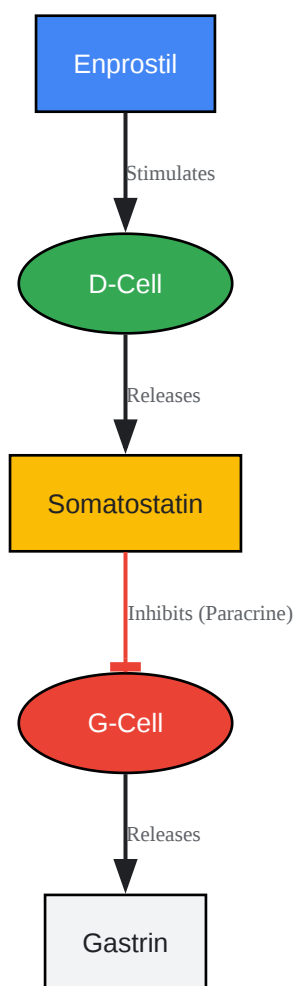
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Caption: Direct inhibitory pathway of **Enprostil** on G-cell gastrin release.

This pathway is supported by in vitro studies using canine antral G-cells, where the inhibitory effect of **Enprostil** was reversed by pertussis toxin, a known inhibitor of Gi proteins. By inhibiting adenylate cyclase, **Enprostil** leads to a decrease in intracellular cyclic AMP (cAMP) levels. Reduced cAMP levels result in decreased activity of Protein Kinase A (PKA), a key enzyme in the signaling cascade that promotes the exocytosis of gastrin-containing vesicles.

Indirect Inhibition via Somatostatin Release

An alternative or complementary mechanism involves the stimulation of somatostatin release from neighboring D-cells in the gastric antrum. Somatostatin is a potent inhibitor of gastrin secretion.



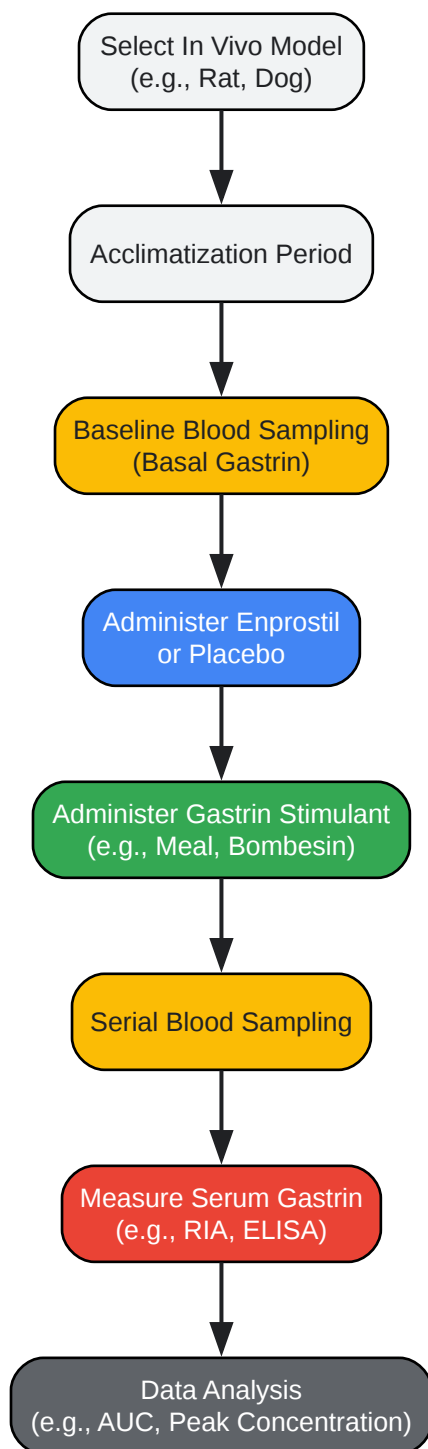
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Caption: Indirect inhibition of gastrin release by **Enprostil** via somatostatin.

Studies using the isolated perfused rat stomach have shown that prostaglandin E2 can stimulate the release of somatostatin. Somatostatin then acts in a paracrine manner on adjacent G-cells, binding to its receptors and initiating an inhibitory signaling cascade that ultimately reduces gastrin secretion.

Experimental Workflow Overview

The following diagram illustrates a general workflow for an in vivo study investigating the effect of **Enprostil** on gastrin release.



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Caption: General experimental workflow for in vivo gastrin release studies.

Conclusion

The collective evidence from in vivo and in vitro studies indicates that **Enprostil** is a potent inhibitor of gastrin release. This effect is mediated, at least in part, by a direct inhibitory action on antral G-cells via a Gi-protein coupled pathway. An indirect mechanism involving the stimulation of somatostatin release may also contribute to its overall effect. The ability of **Enprostil** to suppress gastrin secretion, in addition to its well-documented effects on gastric acid secretion and mucosal protection, underscores its therapeutic potential in acid-related gastrointestinal disorders. Further research in preclinical in vivo models is warranted to fully delineate the relative contributions of the direct and indirect inhibitory pathways and to explore the long-term consequences of **Enprostil**-mediated gastrin suppression.

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